molecular formula C15H19Cl2N5O2 B14709533 s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride CAS No. 21280-03-5

s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B14709533
CAS No.: 21280-03-5
M. Wt: 372.2 g/mol
InChI Key: ZAJLUUHSSYFTIT-UHFFFAOYSA-N
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Description

s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound with the molecular formula C15-H17-N5-O2.2Cl-H and a molecular weight of 372.29 . It is a derivative of s-Triazine, a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of 2-chloro-4,6-diamino-s-triazine with 4-piperonyl-1-piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Triazine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperonyl-piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

21280-03-5

Molecular Formula

C15H19Cl2N5O2

Molecular Weight

372.2 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3,5-triazine;dihydrochloride

InChI

InChI=1S/C15H17N5O2.2ClH/c1-2-13-14(22-11-21-13)7-12(1)8-19-3-5-20(6-4-19)15-17-9-16-10-18-15;;/h1-2,7,9-10H,3-6,8,11H2;2*1H

InChI Key

ZAJLUUHSSYFTIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC=N4.Cl.Cl

Origin of Product

United States

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